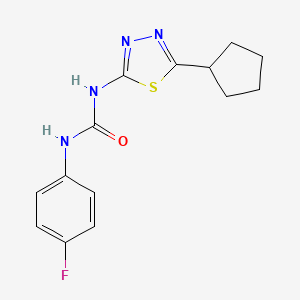

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiadiazole urea derivatives, including compounds similar to the target molecule, typically involves the reaction of amino thiadiazole with isocyanates or isothiocyanates under specific conditions. For instance, a related compound was synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with difluorobenzoyl isocyanate, characterized by X-ray crystallography, NMR, MS, and IR techniques (Xin-jian Song et al., 2008). Another method described involves microwave irradiation for synthesizing thiadiazol-2-yl urea derivatives, indicating a modern approach to chemical synthesis that enhances reaction efficiency (Kejian Li & Wenbin Chen, 2008).

Molecular Structure Analysis

The molecular structure of thiadiazole ureas is characterized by their planarity and the presence of hydrogen bonding, which significantly influences their crystalline arrangement and stability. X-ray crystallographic analysis provides detailed insights into the spatial arrangement of atoms, revealing planar configurations and intermolecular interactions such as hydrogen bonds and π-π stacking, contributing to the compound's stability and packing in the solid state. For example, studies have shown that these compounds crystallize in specific space groups, with hydrogen bonds playing a crucial role in their molecular architecture (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

Thiadiazole ureas participate in various chemical reactions, reflecting their reactivity and functional utility. These compounds' chemical properties are influenced by the thiadiazole ring and urea functionality, enabling them to undergo reactions typical for these functional groups. The synthesis process often involves nucleophilic substitution reactions, highlighting their chemical reactivity and potential for further chemical modifications.

Physical Properties Analysis

The physical properties of thiadiazole ureas, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined by the compound's molecular structure, with factors like intermolecular hydrogen bonding and crystal packing affecting its physical characteristics.

Chemical Properties Analysis

The chemical properties of thiadiazole ureas are defined by their reactivity, stability, and interactions with other molecules. These compounds exhibit a range of activities, including fungicidal properties, attributed to their unique chemical structure. For instance, some thiadiazole ureas have shown excellent fungicidal activities against various pathogens, indicating their potential as bioactive molecules (Xin-jian Song et al., 2008).

Propriétés

IUPAC Name |

1-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4OS/c15-10-5-7-11(8-6-10)16-13(20)17-14-19-18-12(21-14)9-3-1-2-4-9/h5-9H,1-4H2,(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVGYAIWOBDGIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101173879 |

Source

|

| Record name | N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-N′-(4-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101173879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

426241-29-4 |

Source

|

| Record name | N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-N′-(4-fluorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426241-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-N′-(4-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101173879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5867234.png)

![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)

![[(4-{[(4-ethoxyphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B5867278.png)

![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)

![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5867300.png)

![3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B5867313.png)

![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)